Carbostyril 165
Overview
Description
Carbostyril 165 is a nitrogen-containing heterocyclic compound It is a derivative of quinolinone, which is known for its diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbostyril 165 typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C–H functionalization, which can be achieved through various catalytic reactions. For instance, heterogeneous catalysis using materials like graphitic phase carbon nitride, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) has been employed . These reactions often require specific conditions such as the presence of a photocatalyst and visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) that allow for the simultaneous introduction of multiple functional groups. These reactions are efficient and environmentally friendly, producing high yields with minimal waste . The use of recyclable heterogeneous catalysts is also a key aspect of industrial production, ensuring sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Carbostyril 165 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by visible light-induced photocatalysis.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C3 position.
Common Reagents and Conditions
Oxidation: Visible light, photocatalysts such as ZIS-1.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like amines, in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinolinones, which can have enhanced biological activities and chemical properties .
Scientific Research Applications
Carbostyril 165 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through multi-component reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Carbostyril 165 involves its interaction with specific molecular targets and pathways. The compound can undergo direct C–H functionalization, leading to the formation of various functional groups that interact with biological molecules . These interactions can modulate biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar chemical properties.
2H-benzo[b][1,4]oxazin-2-ones: These compounds also undergo similar chemical reactions and have comparable applications.
Uniqueness
Carbostyril 165 stands out due to its specific functional groups, which enhance its reactivity and biological activity. Its ability to undergo direct C–H functionalization makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
7-(dimethylamino)-4-methyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-6-12(15)13-11-7-9(14(2)3)4-5-10(8)11/h4-7H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWKOWLGYNIFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067177 | |
Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26078-23-9 | |
Record name | 7-Dimethylamino-4-methyl-2-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26078-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Dimethylamino)-4-methyl-carbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026078239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbostyril 165 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(dimethylamino)-4-methyl-2-quinolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-(DIMETHYLAMINO)-4-METHYL-CARBOSTYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC8LHS2S0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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